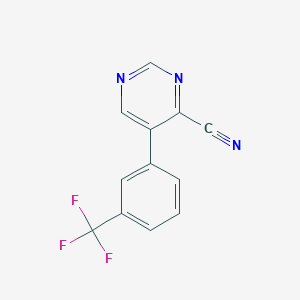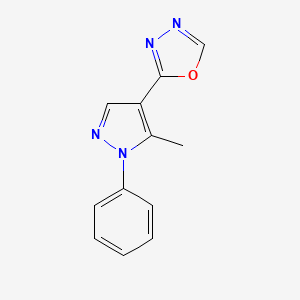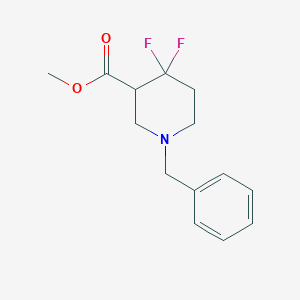
1,1,2,3,3-Pentafluoroprop-2-enylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3,3-Pentafluoroprop-2-enylbenzene is an organic compound that belongs to the class of fluoroaromatic compounds It is characterized by the presence of five fluorine atoms attached to a prop-2-enyl group, which is in turn bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,3-Pentafluoroprop-2-enylbenzene typically involves the fluorination of appropriate precursors. One common method is the reaction of benzene with pentafluoropropene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,3-Pentafluoroprop-2-enylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1,1,2,3,3-Pentafluoroprop-2-enylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluoroaromatic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,2,3,3-Pentafluoroprop-2-enylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The benzene ring can undergo electrophilic aromatic substitution, while the fluorine atoms can participate in nucleophilic substitution reactions. These interactions can lead to the formation of various derivatives with different properties.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,3-Pentafluoroprop-1-en-2-yl benzoate: Another fluoroaromatic compound with similar structural features.
1,1,2,2,3-Pentafluoropropane: A related compound with a different substitution pattern on the propene group.
Uniqueness
1,1,2,3,3-Pentafluoroprop-2-enylbenzene is unique due to its specific arrangement of fluorine atoms and the presence of a benzene ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H5F5 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
1,1,2,3,3-pentafluoroprop-2-enylbenzene |
InChI |
InChI=1S/C9H5F5/c10-7(8(11)12)9(13,14)6-4-2-1-3-5-6/h1-5H |
InChI Key |
DCFLXZJTFHSORH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=C(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine](/img/structure/B13115959.png)
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B13115972.png)
![3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoicacid](/img/structure/B13115975.png)
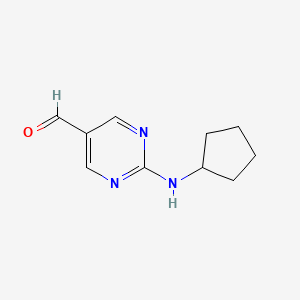
![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)
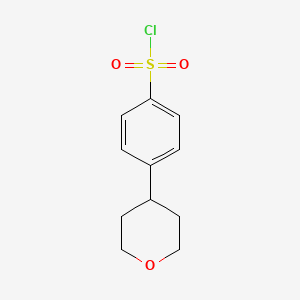
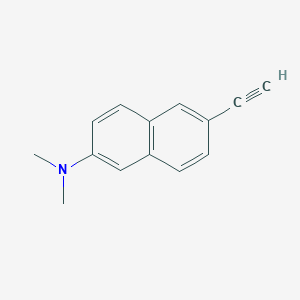
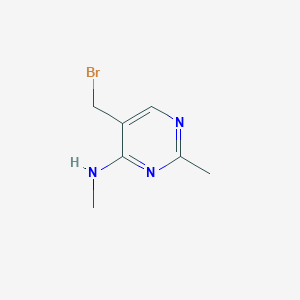
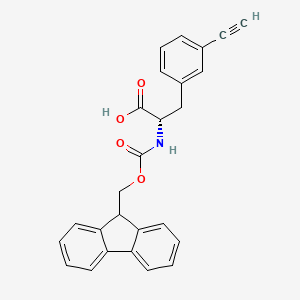
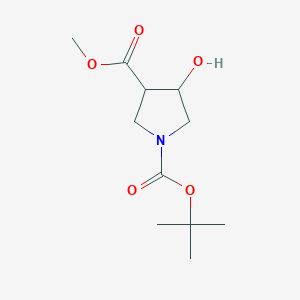
![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)
